
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dyeing, pharmaceuticals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where the pyrazole ring reacts with a dichlorobenzene derivative.
Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt to form the azo compound.
Formation of the Nicotinonitrile Derivative: The final step involves the reaction of the azo compound with a suitable nitrile derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound, which can further undergo cleavage to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress pathways, apoptosis, and cell signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole Derivatives: Exhibits similar pharmacological properties and is used in drug design.
Azo Dyes: Widely used in the dyeing industry and have similar structural features.
Uniqueness
The uniqueness of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
85959-54-2 |
|---|---|
Formule moléculaire |
C17H12Cl2N6O2 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
5-[[1-(3,4-dichlorophenyl)pyrazol-3-yl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12Cl2N6O2/c1-9-11(8-20)16(26)24(2)17(27)15(9)22-21-14-5-6-25(23-14)10-3-4-12(18)13(19)7-10/h3-7,26H,1-2H3 |
Clé InChI |
HGLPNDWEQAUTET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=NN(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



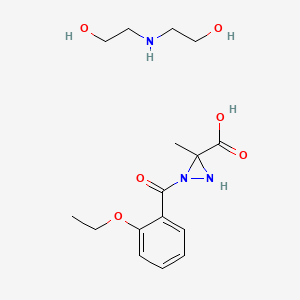
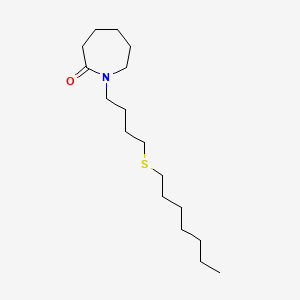

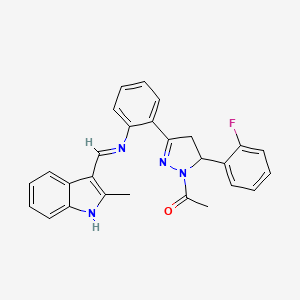

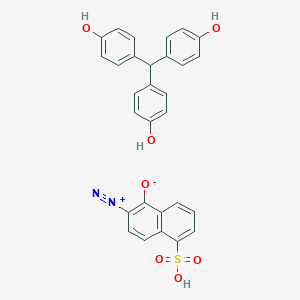
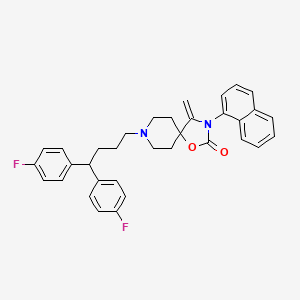

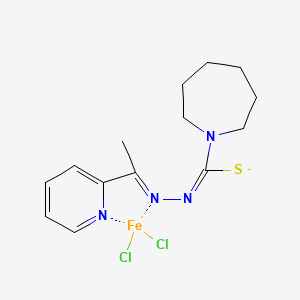
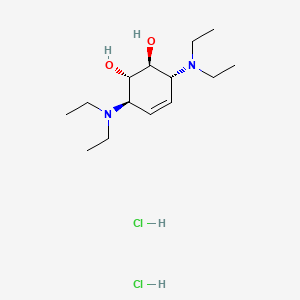
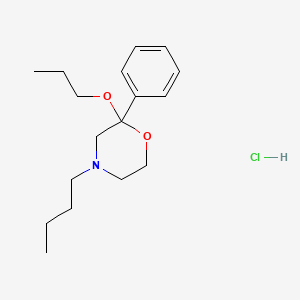

![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
